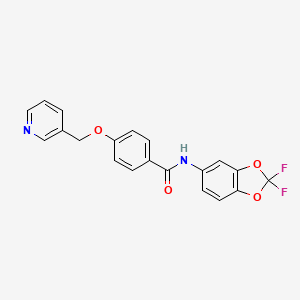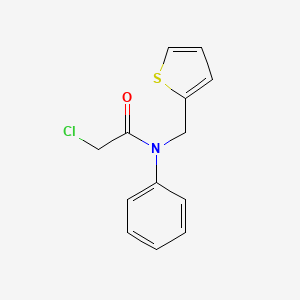
3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been found to exhibit a range of biological activities, and therefore, it has gained significant attention in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting the activity of enzymes or proteins that are involved in the pathogenesis of diseases. For example, it has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division, leading to its antitumor activity.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are diverse. It has been reported to induce apoptosis, inhibit cell growth and proliferation, and modulate the immune system. It has also been found to reduce oxidative stress and inflammation. Therefore, it has the potential to be used in the treatment of various diseases, including cancer, inflammation, and infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole in lab experiments is its broad spectrum of biological activities. It can be used in various assays to evaluate its potential use in the treatment of different diseases. However, one of the limitations is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole. One of the directions is to investigate its potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Another direction is to evaluate its pharmacokinetics and toxicity in vivo to determine its safety and efficacy. Additionally, the development of novel analogs with improved solubility and potency is also an area of future research.
In conclusion, this compound is a promising chemical compound with a range of biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is warranted to explore its potential use in the treatment of various diseases.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole. One of the most common methods involves the reaction of 4-tert-butylphenylhydrazine with cyclopentanone in the presence of sulfuric acid and acetic anhydride to obtain 4-cyclopentyl-1,2,4-triazol-5-thiol. The thiol is then reacted with ethyl iodide to obtain the desired compound.
Applications De Recherche Scientifique
3-(4-Tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole has been extensively studied for its biological activities. It has been found to exhibit potent antifungal, antibacterial, and antitumor activities. It has also been reported to have anti-inflammatory, antioxidant, and analgesic activities. Therefore, it has been evaluated for its potential use in the treatment of various diseases.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-4-cyclopentyl-5-ethylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3S/c1-5-23-18-21-20-17(22(18)16-8-6-7-9-16)14-10-12-15(13-11-14)19(2,3)4/h10-13,16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVYHQXDHZBGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2CCCC2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499121.png)
![2-methyl-N-[1-(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499127.png)

![2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide](/img/structure/B7499138.png)
![N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide](/img/structure/B7499143.png)
![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)
![N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide](/img/structure/B7499154.png)




![3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7499189.png)

![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)
